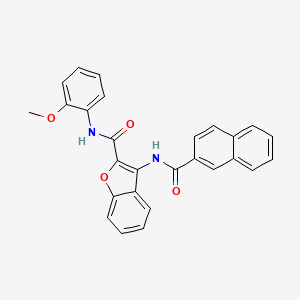

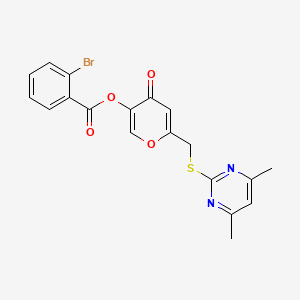

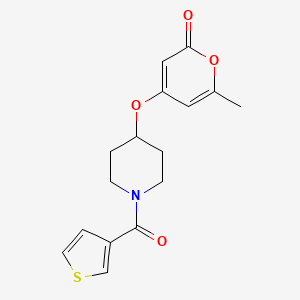

3-(2-naphthamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 3-(2-naphthamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide typically involves cyclocoupling reactions or cascade formal [3 + 2] cycloadditions. For example, 3H-naphtho[2.1-b]pyran-2-carboxamides can be synthesized from a three-component cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids like ZnI2 and FeCl3 under air atmosphere (Nizami & Hua, 2018). Additionally, novel and diverse naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides can be prepared via In(OTf)3-catalyzed cascade formal [3 + 2] cycloaddition of 1,4-naphthoquinones or benzoquinones with β-ketoamides, showing broad substrate scope and high regioselectivity (Xia & Lee, 2014).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated using techniques like X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed, showing it crystallizes in a triclinic system, and theoretical calculations provided insights into geometrical parameters, electronic properties, and antioxidant properties (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving benzofuran and naphthofuran derivatives, such as gas-phase pyrolysis, have been studied to understand their behavior under thermal conditions, revealing mechanisms involving elimination of alcohol or amine followed by extrusion of CO (Ibrahim et al., 2019). Additionally, Ru-catalyzed hydrodemethoxylation of ortho-methoxy-benzamides and -naphthamides presents a method for C-OMe bond activation and hydride reduction (Zhao & Snieckus, 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of compounds structurally related to 3-(2-Naphthamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide has led to the development of novel synthetic methods and the exploration of their biological activities. For instance, the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides, which share a similar naphtho and carboxamide moiety, can be achieved through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of ZnI2 and FeCl3. This reaction highlights the potential for creating diverse molecules with varied biological activities (Nizami & Hua, 2018).

Biological Activities

Compounds with structural similarities to 3-(2-Naphthamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide have been investigated for their biological activities. For example, derivatives of benzofuran and naphthalene carboxamides have shown potential as anti-inflammatory agents by inhibiting cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1, which are critical in the inflammatory process. This suggests a possible application of related compounds in the treatment of inflammatory diseases (Boschelli et al., 1995).

Additionally, certain benzofuran-3-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. These compounds were tested in vitro for their ability to protect neuronal cells from damage and to scavenge free radicals, indicating potential therapeutic applications in neurodegenerative diseases and conditions involving oxidative stress (Cho et al., 2015).

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O4/c1-32-23-13-7-5-11-21(23)28-27(31)25-24(20-10-4-6-12-22(20)33-25)29-26(30)19-15-14-17-8-2-3-9-18(17)16-19/h2-16H,1H3,(H,28,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZVPXWQAGIKFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-naphthamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487706.png)